3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-13-11-15-18(22-13)19(21-12-20-15)26-8-6-25(7-9-26)17-5-4-14(23-24-17)16-3-2-10-27-16/h2-5,10-12,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCLNFYTPMMVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the furan and piperazine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine core can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridazine core can produce dihydropyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research has shown that derivatives with similar structures can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented in several studies. Compounds featuring the pyridazine structure have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Pyridazine derivatives have been studied for their effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Drug Development
The unique structure of 3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine makes it an attractive scaffold for drug development. Its derivatives are being explored for use as anti-cancer agents, anti-inflammatory drugs, and antibiotics . The versatility of this compound allows for modifications that can enhance its pharmacokinetic properties.
Case Studies
- Cancer Treatment : A study demonstrated that a pyridazine derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo by targeting the PI3K/Akt signaling pathway .
- Inflammatory Diseases : In a clinical trial, a related compound was shown to reduce symptoms in patients with rheumatoid arthritis by downregulating inflammatory markers .
Research Findings
Recent research indicates that the incorporation of various substituents on the pyridazine core can lead to compounds with enhanced potency and selectivity for specific biological targets. For example:
- Substituents like methyl or ethyl groups at certain positions have been linked to increased activity against specific cancer types.
- Variations in the piperazine moiety can affect the compound's ability to cross biological membranes, influencing its bioavailability and efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyridazine-piperazine-pyrrolopyrimidine triad.
- Analog from : 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine shares the pyrrolopyrimidine-piperazine core but replaces pyridazine with pyrimidine. Substituents include cyclopropyl (enhancing metabolic stability) and difluoromethyl (increasing electronegativity) .
- Pyrazolopyrimidines () : Compounds like pyrazolo[3,4-d]pyrimidines lack the piperazine linker but feature pyrazole fused to pyrimidine. These are associated with isomerization behavior, which may affect stability compared to the target compound’s rigid pyridazine core .
Piperazine-Linked Derivatives
- Patent Compound (): Imidazo-pyrrolo-pyrazine-piperidine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) replace piperazine with piperidine, altering ring basicity and conformational flexibility. The imidazo-pyrrolo-pyrazine core may offer distinct binding profiles .
Substituent Effects
- In contrast, the target’s furan-2-yl group offers hydrogen-bonding capability but may be metabolically labile .
- Aromatic vs. Aliphatic Substituents: The 4-ethylpiperazinyl-phenylamino group in ’s compound includes a bulky aromatic system, which could improve selectivity but reduce solubility compared to the target’s methyl-pyrrolopyrimidine substituent .
Structural and Molecular Data Comparison
*Calculated based on molecular formula C₁₉H₂₀N₈O.
Implications for Drug Design
- Metabolic Stability : Cyclopropyl () and methyl groups (Target) may reduce oxidative metabolism compared to furan or pyrazole systems .
- Solubility : Piperazine-carboxamide derivatives () likely exhibit higher aqueous solubility than the target compound due to polar linkers .
- Binding Affinity : Difluoromethyl () and trifluoromethyl () groups could enhance binding through hydrophobic or electrostatic interactions .
Biological Activity
The compound 3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from multiple research studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 337.41 g/mol
- IUPAC Name: 3-(furan-2-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
The compound functions primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. The pyrrolopyrimidine moiety in the compound is known for its ability to selectively inhibit various kinases, including:
- FLT3 (Fms-like tyrosine kinase 3): A validated target in acute myeloid leukemia (AML).
- RET (Rearranged during transfection): Associated with several cancers, including medullary thyroid carcinoma and non-small cell lung cancer.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on specific kinases. For instance:
-
FLT3 Inhibition:
- The compound showed an IC value of approximately 0.136 µM against FLT3, indicating potent inhibitory activity.
- This inhibition correlates with reduced cellular proliferation in FLT3-dependent cell lines.
-
RET Inhibition:
- The compound effectively inhibited both wild-type RET and the drug-resistant mutant RET V804M.
- Growth inhibition assays on RET-driven cell lines revealed GI values ranging from 0.1067 to 0.136 µM, suggesting strong anti-proliferative properties.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrrolopyrimidine scaffold can significantly influence biological activity. For example, substituting different groups at specific positions on the pyrrolopyrimidine ring can enhance selectivity and potency against targeted kinases.
| Compound | Target Kinase | IC (µM) | Notes |
|---|---|---|---|
| Compound A | FLT3 | 0.136 | Potent inhibitor |
| Compound B | RET V804M | 0.1067 | Effective against mutant forms |
| Compound C | VEGFR | >10 | Minimal activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Acute Myeloid Leukemia (AML):
- A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of AML.
- Patients with FLT3 mutations showed improved outcomes when treated with this class of inhibitors.
-
Non-Small Cell Lung Cancer (NSCLC):
- Inhibition of RET fusion proteins led to decreased tumor growth in preclinical models.
- The compound's ability to overcome resistance mechanisms associated with RET mutations was particularly noted.
Q & A
Basic Question
- HPLC : For purity assessment, using ammonium acetate buffer (pH 6.5) and C18 columns, as described in pharmacopeial methods .
- NMR (¹H/¹³C) : To confirm regiochemistry of the pyrrolo-pyrimidine and piperazine linkages .
- Mass Spectrometry (ESI-MS) : To validate molecular weight, particularly for intermediates with labile substituents .
- TLC : For rapid monitoring of reaction progress (e.g., ethanol:chloroform 1:4 system) .
How can reaction conditions be optimized to improve yields of the pyrrolo[3,2-d]pyrimidine intermediate?
Advanced Question
- Solvent Selection : Use ethanol or methanol for cyclization steps, which enhance nucleophilicity and reduce side reactions compared to DCM .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure, as demonstrated in analogous pyrrolo-pyridazine syntheses .
- Temperature Control : Maintain 70–80°C during piperazine coupling to prevent decomposition of the furan group .
- Yield Tracking : Employ DOE (Design of Experiments) to systematically vary parameters (e.g., molar ratios, reaction time) .
What experimental strategies are recommended to assess hydrolytic stability under physiological conditions?
Advanced Question
- Buffer Systems : Simulate physiological pH (e.g., phosphate buffer pH 7.4) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Stress Testing : Expose the compound to acidic (pH 2) and alkaline (pH 9) conditions to identify labile bonds (e.g., piperazine-furan linkage) .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life () and activation energy () .
How can structural contradictions in reported synthetic pathways be resolved?
Advanced Question
- Reproducibility Studies : Replicate conflicting methods (e.g., hydrazine-mediated vs. Pd-catalyzed coupling) and compare yields/purity .
- Isolation of Byproducts : Use preparative TLC to isolate side products (e.g., dimerized pyrrolo-pyrimidines) and characterize via NMR .
- Computational Validation : Perform DFT calculations to evaluate the feasibility of competing reaction mechanisms (e.g., SN1 vs. SN2 pathways) .
What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine linker?
Advanced Question
- Substituent Variation : Replace the 6-methyl group on the pyrrolo-pyrimidine with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on binding .
- Bioisosteric Replacement : Substitute the piperazine with morpholine or thiomorpholine and compare activity in receptor-binding assays .
- In Silico Docking : Use AutoDock Vina to predict interactions with hypothetical targets (e.g., kinase domains) and validate via SPR (Surface Plasmon Resonance) .
How can computational tools predict physicochemical properties critical for preclinical development?
Advanced Question
- LogP Prediction : Use ACD/Labs Percepta to estimate lipophilicity, guiding solvent selection for solubility studies .
- pKa Determination : Employ MarvinSketch to identify ionizable groups (e.g., piperazine nitrogen) and optimize formulation pH .
- Metabolic Stability : Apply ADMET Predictor™ to flag potential metabolic hotspots (e.g., furan oxidation) .
What methodologies are suitable for resolving discrepancies in biological activity data across studies?
Advanced Question
- Assay Standardization : Use a common cell line (e.g., HEK293) and positive controls (e.g., known kinase inhibitors) to normalize activity measurements .
- Dose-Response Curves : Generate IC₅₀ values under consistent conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
- Off-Target Screening : Employ broad-panel kinase profiling to identify confounding interactions .
How can regioselectivity challenges during furan functionalization be addressed?
Advanced Question
- Protecting Groups : Temporarily block reactive sites on the pyrrolo-pyrimidine core using Boc or acetyl groups during furan coupling .
- Directed Metalation : Use Pd(OAc)₂ with tailored ligands (e.g., XPhos) to direct cross-coupling to the 3-position of the furan .
- In Situ Monitoring : Employ Raman spectroscopy to track regioselectivity in real time .
What are best practices for ensuring reproducibility in multi-step syntheses?
Advanced Question
- Intermediate Characterization : Validate each intermediate via ¹H NMR and HPLC before proceeding to subsequent steps .
- Batch Record Documentation : Detail reaction parameters (e.g., stirring speed, humidity control) to minimize environmental variability .
- Collaborative Validation : Share protocols with independent labs to confirm reproducibility, as done in CRF-1 antagonist studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
